molecular formula C19H23BrN2O2S B2620584 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 1903254-20-5

1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B2620584
CAS No.: 1903254-20-5
M. Wt: 423.37
InChI Key: WFADRFJTSOKXEZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylbenzenesulfonyl chloride and 2,6-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dichlorophenyl)piperazine
  • 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethoxyphenyl)piperazine

Uniqueness

1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both bromo and methyl groups on the benzenesulfonyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)25(23,24)17-7-8-18(20)16(3)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADRFJTSOKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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